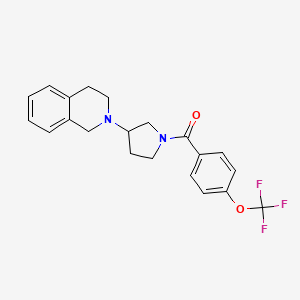

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)28-19-7-5-16(6-8-19)20(27)26-12-10-18(14-26)25-11-9-15-3-1-2-4-17(15)13-25/h1-8,18H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCKNWFLOUCVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone , often referred to by its IUPAC name, exhibits a complex molecular structure that suggests potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₄H₃₃F₃N₂O

- Molecular Weight : 563.64 g/mol

- CAS Number : 2034358-25-1

The compound features a dihydroisoquinoline ring and a pyrrolidinyl group, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its structural components allow it to modulate enzyme activity and receptor interactions, influencing several biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their activity and affecting downstream signaling cascades.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dihydroisoquinoline structure. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1 | MCF7 | 0.096 |

| 2 | A549 | 0.110 |

| 3 | HepG2 | 0.200 |

These results indicate that derivatives of the parent compound may possess similar or enhanced anticancer properties.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial effects against various pathogens. For example, derivatives have been tested against Pythium recalcitrans, showing promising inhibition rates:

| Compound | Pathogen | Inhibition (%) |

|---|---|---|

| A | Pythium recalcitrans | 85 |

| B | E. coli | 75 |

| C | S. aureus | 70 |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into their potential applications:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Pharmacological Studies :

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Insights: Frequent substructure mining () highlights dihydroisoquinoline as a pharmacophoric motif, but its specific role in the target compound remains unexplored .

- Bioactivity Data: No direct bioactivity data for the target compound are available. Comparisons rely on inferred properties from analogues (e.g., fluorinated compounds in show moderate bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.